molecular formula C11H10ClNO2 B8412704 1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanol

1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanol

Cat. No.: B8412704
M. Wt: 223.65 g/mol
InChI Key: FOLGHHVVTIHOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanol is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

1-[5-(3-chlorophenyl)-1,2-oxazol-3-yl]ethanol

InChI

InChI=1S/C11H10ClNO2/c1-7(14)10-6-11(15-13-10)8-3-2-4-9(12)5-8/h2-7,14H,1H3

InChI Key

FOLGHHVVTIHOLE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC(=C1)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a screw cap vial equipped with stir bar added the title compound of Example 6.1 (100 mg, 0.45 mmol), sodium borohydride (34 mg, 0.90 mmol) and methanol (3 mL). The resulting mixture was stirred at room temperature for 3 h. The reaction was quenched with water (30 mL) and brine (30 mL), extracted with dichloromethane (3 times 30 mL). The combined organic phase was dried (sodium sulfate), filtered and concentrated, in vacuo to isolate the title compound as a white solid (110 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

MeMgBr (3M in THF, 313 mL, 937.2 mmol) was added dropwise at 0° C. to 5-(3-chlorophenyl)isoxazole-3-carbaldehyde (177 g, 252 mmol) in THF (3 L). The mixture was allowed to attain room temperature, stirred at that temperature for 3 h and then quenched with aq. NH4Cl at 0° C. and the solvent was distilled off. To the remaining was added EtOAc and filtered through a plug of celite. The organic layer was washed with water, saturated brine and concentrated. The crude product was purified by flash column chromatography on silica using heptane/EtOAc=80:20, to give the title compound (70 g, 37%) as a white-yellow solid. 1H NMR: 7.73 (m, 1H), 7.63 (m, 1H), 7.38 (m, 2H), 6.57 (s, 1H), 5.07 (q, 1H), 2.44 (s, 1H), 1.59 (d, 3H).
Quantity
313 mL
Type
reactant
Reaction Step One
Quantity
177 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Yield
37%

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